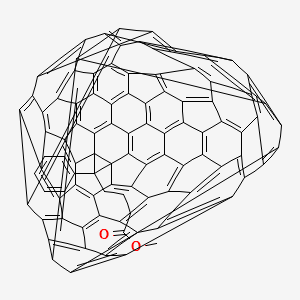
6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system substituted with a 2-fluoroanilino group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the reaction of 2-fluoroaniline with 2,5-dimethyl-1,3-benzothiazole-4,7-dione. The reaction is facilitated by the presence of a Lewis acid catalyst such as cerium(III) chloride heptahydrate (CeCl3·7H2O) and is carried out in an ethanol solvent under microwave irradiation . The reaction conditions include a temperature range of 20-50°C and an open atmosphere system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate (CAN) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antifungal, antibacterial, and anticancer activities.
Biological Studies: It is used in research to understand its interactions with biological molecules such as DNA and proteins.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves its interaction with cellular components. The compound can disrupt fungal membrane permeability, leading to increased nucleotide leakage and cell death . Additionally, its redox properties allow it to participate in electron transfer reactions, which can modify the biological activity of crucial cellular molecules such as DNA and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Fluoroanilino)-1,4-naphthoquinone: Known for its antifungal
Eigenschaften
CAS-Nummer |
650635-83-9 |
|---|---|
Molekularformel |
C15H11FN2O2S |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
6-(2-fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H11FN2O2S/c1-7-11(18-10-6-4-3-5-9(10)16)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3 |
InChI-Schlüssel |
OSVGEAUKJRTBJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


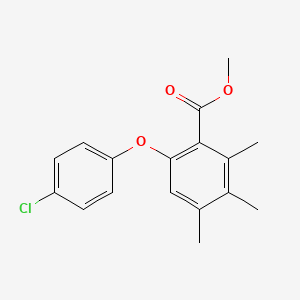
![N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12604876.png)

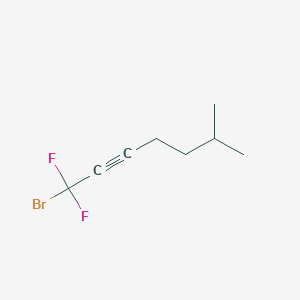
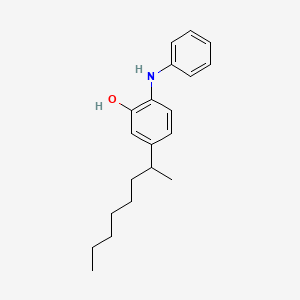
![4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604890.png)
![Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-](/img/structure/B12604893.png)
![1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12604897.png)
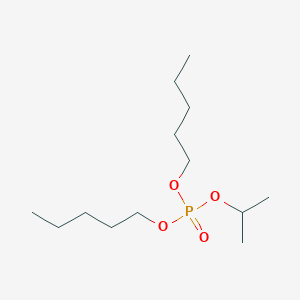
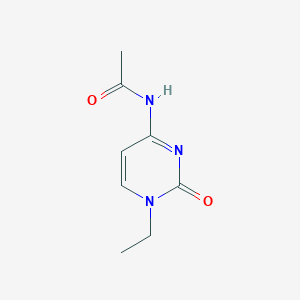
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
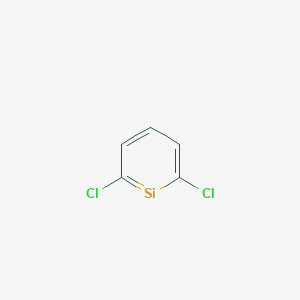
![(3'-Nitro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12604933.png)
